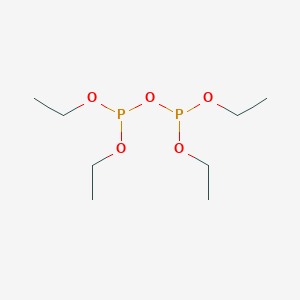

Tetraethyl pyrophosphite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethoxyphosphanyl diethyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O5P2/c1-5-9-14(10-6-2)13-15(11-7-3)12-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXABLXNTVBVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)OP(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O5P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176034 | |

| Record name | Tetraethyl pyrophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21646-99-1 | |

| Record name | Diphosphorous acid, P,P,P′,P′-tetraethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21646-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl pyrophosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyl pyrophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl pyrophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetraethyl Pyrophosphite: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on tetraethyl pyrophosphite. This document moves beyond a simple recitation of facts, aiming instead to provide a deep, practical understanding of this versatile reagent. The information within is curated to empower researchers in their experimental design and execution, fostering both innovation and a culture of safety. We will delve into the nuanced chemical personality of this compound, exploring not just what it does, but why it behaves in a particular manner. Every piece of data and every protocol is presented with the goal of being a self-validating system, grounded in established scientific principles and supported by verifiable references.

Introduction to this compound

This compound, with the chemical formula C8H20O5P2, is an organophosphorus compound characterized by a P(III)-O-P(III) linkage. It is a clear, colorless oil that serves as a valuable reagent in organic synthesis, particularly in the formation of amide and phosphonate bonds. Its reactivity is centered around the electrophilic nature of the phosphorus atoms and the lability of the P-O-P bond, making it a potent activating agent. Unlike its oxidized counterpart, tetraethyl pyrophosphate (TEPP), a highly toxic insecticide, this compound's primary utility lies in the controlled construction of complex organic molecules. Understanding the distinct chemical properties and handling requirements of this compound is paramount for its safe and effective use in a laboratory setting.

Chemical Structure and Bonding

The molecular structure of this compound, diethoxyphosphanyl diethyl phosphite, consists of two diethyl phosphite units linked by an oxygen atom. The phosphorus atoms are in the +3 oxidation state and adopt a trigonal pyramidal geometry, with the lone pair of electrons on each phosphorus atom influencing its nucleophilicity and reactivity.

Caption: 2D Chemical Structure of this compound.

The P-O-P anhydride bond is the most reactive site in the molecule, susceptible to cleavage by nucleophiles. The ethoxy groups attached to the phosphorus atoms influence the compound's solubility and modulate the electrophilicity of the phosphorus centers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C8H20O5P2 | PubChem |

| Molecular Weight | 258.19 g/mol | PubChem |

| Appearance | Clear colorless oil | ChemicalBook |

| Boiling Point | 79-81 °C at 1 mmHg | ChemicalBook |

| Density | 1.057 g/mL at 25 °C | ChemicalBook |

| Refractive Index (n20/D) | 1.434 | ChemicalBook |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | ChemicalBook |

| CAS Number | 21646-99-1 | PubChem |

| IUPAC Name | diethoxyphosphanyl diethyl phosphite | PubChem |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reaction of diethyl phosphite with diethyl phosphorochloridite in the presence of a tertiary amine base, such as triethylamine. The triethylamine acts as a scavenger for the hydrogen chloride generated during the reaction, driving the equilibrium towards the formation of the pyrophosphite.

Reaction Mechanism

Caption: Peptide bond formation using TEPP.

This method is valued for its mild reaction conditions and generally low levels of racemization.

Phosphonylation of Carbonyl Compounds

This compound can be used to phosphonylate aldehydes and ketones, forming α-hydroxy phosphonates. This reaction, a variation of the Pudovik reaction, involves the nucleophilic addition of the phosphite to the carbonyl carbon.

Hydrolysis

This compound is susceptible to hydrolysis, particularly in the presence of acid or base, which cleaves the P-O-P bond to yield two equivalents of diethyl phosphite. The rate of hydrolysis is significantly faster for pyrophosphites compared to pyrophosphates. [1]This reactivity underscores the importance of handling and storing the compound under anhydrous conditions.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy groups. The methylene protons (-OCH2-) will appear as a multiplet due to coupling with both the neighboring methyl protons and the phosphorus atom. The methyl protons (-CH3) will appear as a triplet.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the methylene and methyl carbons of the ethoxy groups.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing this compound and will show a single resonance, confirming the presence of a single phosphorus environment.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the P-O-C and P-O-P linkages.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the P-O-P bond and the loss of ethoxy groups.

Safety and Toxicology

This compound is classified as an irritant. [2]It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. [2]It may also cause respiratory irritation. [2]It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

It is imperative to distinguish this compound from its oxidized analog, tetraethyl pyrophosphate (TEPP). TEPP is a highly toxic organophosphate insecticide and a potent cholinesterase inhibitor. While specific toxicological data for this compound is limited, its structural similarity to other organophosphorus compounds warrants cautious handling. In case of exposure, immediate medical attention is necessary.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering efficient pathways for the formation of amide and phosphonate bonds under mild conditions. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently and safely incorporate this compound into their synthetic strategies. As with any reactive chemical, adherence to strict safety protocols is paramount.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). This compound. Retrieved from [Link]

- Anderson, G. W., Blodinger, J., & Welcher, A. D. (1952). This compound as a Reagent for Peptide Syntheses. Journal of the American Chemical Society, 74(21), 5309–5312.

- Michalski, J., & Zwierzak, A. (1959). Anhydrides of Organophosphorus Acids. I. Symmetrical Tetra-alkyl Pyrophosphites. Roczniki Chemii, 33, 1051-1056.

-

PubChem. (n.d.). Tetraethyl pyrophosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

INCHEM. (2017). ICSC 1158 - TETRAETHYL PYROPHOSPHATE. International Programme on Chemical Safety. Retrieved from [Link]

-

Mistry, D., & Powles, N. (2013). The relative hydrolytic reactivities of pyrophosphites and pyrophosphates. Organic & Biomolecular Chemistry, 11(34), 5727–5733. [Link]

Sources

The Synthesis of Tetraethyl Pyrophosphite: A Historical and Technical Guide

Abstract

Tetraethyl pyrophosphite (TEPP), a compound of significant historical and chemical interest, holds the distinction of being one of the first synthetic organophosphate cholinesterase inhibitors. Its journey from an academic curiosity in the mid-19th century to a widely used, albeit highly toxic, insecticide in the mid-20th century reflects the rapid advancements in organophosphorus chemistry. This in-depth technical guide provides a comprehensive overview of the history of TEPP synthesis, detailing the evolution of synthetic methodologies from the pioneering work of Moschnin and de Clermont to the development of commercially viable production routes. This document is intended for researchers, scientists, and professionals in drug development and allied fields, offering not only a historical perspective but also a detailed examination of the chemical principles and experimental protocols that underpin the synthesis of this pivotal molecule.

A Historical Trajectory of this compound Synthesis

The story of this compound begins in the laboratory of Adolphe Wurtz in Paris in 1854. A Russian chemist, Wladimir Petrovich Moschnin, was the first to synthesize this compound.[1][2] Shortly thereafter, his fellow student, Philippe de Clermont, also reported its synthesis, acknowledging Moschnin's pioneering work.[1][2] Their initial method was based on the reaction of silver pyrophosphate with ethyl iodide, a classic approach to ester formation at the time.[3]

For many decades following its discovery, the potent biological activity of TEPP remained unknown. It was not until the 1930s and the burgeoning field of organophosphorus chemistry, driven by researchers like Gerhard Schrader, that the potent insecticidal properties and high mammalian toxicity of TEPP were recognized.[1][4] This discovery spurred the development of more practical and scalable synthetic methods, moving away from the expensive silver salt-based route. Key figures in the development of these commercial routes include Schrader, Woodstock, and A. D. F. Toy.[3][4]

The timeline below highlights the key milestones in the synthesis of TEPP:

-

1854: Wladimir Moschnin, a student of Adolphe Wurtz, performs the first synthesis of this compound.[1][2]

-

1854: Philippe de Clermont, a fellow student, independently synthesizes TEPP and acknowledges Moschnin's earlier work.[1][2]

-

1930s: The potent insecticidal properties of TEPP are discovered, leading to increased interest in its synthesis.[4]

-

Mid-20th Century: Development of commercially viable synthetic routes by Schrader, Woodstock, and Toy, enabling its use as a pesticide.[3][4]

Synthetic Methodologies for this compound

The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. This section provides a detailed overview of the most significant synthetic routes.

The Original Moschnin and de Clermont Synthesis: From Silver Pyrophosphate

The historical synthesis of TEPP relied on the reaction of a metal salt of pyrophosphoric acid with an alkyl halide. This method, while foundational, is now primarily of academic interest due to the high cost of silver salts.

Reaction:

Causality of Experimental Choices:

-

Silver Pyrophosphate (Ag₄P₂O₇): The use of a silver salt was a common strategy in 19th-century organic synthesis to drive reactions involving alkyl halides. The precipitation of the insoluble silver iodide (AgI) provides a strong thermodynamic driving force for the reaction to proceed to completion.

-

Ethyl Iodide (C₂H₅I): Ethyl iodide is a highly reactive alkylating agent, with the iodide ion being an excellent leaving group, facilitating the nucleophilic attack by the pyrophosphate anion.

Commercial Production Routes: Evolution to Scalable Syntheses

The demand for TEPP as an insecticide necessitated the development of more economical and scalable synthetic methods. These routes typically start from readily available phosphorus compounds.

One of the key industrial methods involves the reaction of triethyl phosphate with phosphorus oxychloride.[3] This method provides a direct route to the pyrophosphate linkage.

Reaction:

Experimental Protocol:

A detailed experimental protocol for a related synthesis of tetraalkyl pyrophosphates from dialkyl chlorophosphate and trialkyl phosphate is described in a patent by Woodstock.[5] In a typical procedure, one mole of diethyl chlorophosphate is mixed with 1.5 moles of triethyl phosphate and heated to 135°C for four hours, during which ethyl chloride is evolved.[5] The excess triethyl phosphate is then removed by distillation to yield crude tetraethyl pyrophosphate.[5]

Causality of Experimental Choices:

-

Triethyl Phosphate ((C₂H₅O)₃PO): A readily available and relatively inexpensive starting material. It acts as both a reactant and a source of the ethoxy groups.

-

Phosphorus Oxychloride (POCl₃): A highly reactive phosphorus compound that serves as the electrophilic phosphorus center, readily reacting with the nucleophilic oxygen of the triethyl phosphate.

-

Elevated Temperature: The reaction requires thermal energy to proceed at a reasonable rate and to drive off the ethyl chloride byproduct, shifting the equilibrium towards the product.

Another significant industrial process involves the dehydration of triethyl phosphate using phosphorus pentoxide.[3]

Reaction:

Causality of Experimental Choices:

-

Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent that effectively removes the elements of diethyl ether from two molecules of triethyl phosphate to form the pyrophosphate bond. The reaction is driven by the high affinity of P₂O₅ for water (or its elements).

-

Stoichiometry: The stoichiometry of the reaction is crucial to ensure the complete conversion of the starting materials and to minimize the formation of polyphosphates.

A patented process describes the preparation of TEPP by heating triethyl phosphate with acetic anhydride in the presence of a catalyst.[6]

Reaction:

Experimental Protocol:

According to a patent, one mole of triethyl phosphate is heated with 0.5 moles of acetic anhydride in the presence of a catalytic amount of boron trifluoride etherate at 175-180°C for three hours.[6] The ethyl acetate formed is distilled off during the reaction.[6] The remaining product is a clear, slightly viscous liquid containing TEPP.[6]

Causality of Experimental Choices:

-

Acetic Anhydride ((CH₃CO)₂O): Acts as a dehydrating agent and an acetylating agent. The reaction likely proceeds through an acetylated phosphate intermediate.

-

Catalyst (e.g., BF₃·OEt₂, H₂SO₄): The catalyst facilitates the reaction, likely by activating the triethyl phosphate or the acetic anhydride.[6]

-

Distillation of Ethyl Acetate: The continuous removal of the ethyl acetate byproduct drives the reaction to completion according to Le Chatelier's principle.

Controlled hydrolysis of diethyl phosphorochloridate provides another route to TEPP.[3]

Reaction:

Causality of Experimental Choices:

-

Diethyl Phosphorochloridate ((C₂H₅O)₂P(O)Cl): A reactive intermediate that can be prepared from the chlorination of diethyl phosphite.[7]

-

Controlled Hydrolysis: The amount of water must be carefully controlled to favor the formation of the pyrophosphate over complete hydrolysis to diethyl phosphoric acid. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

A process for the manufacture of TEPP from inexpensive raw materials involves the reaction of ethyl chloride with tetrasodium or tetrapotassium pyrophosphate in the presence of an iodide catalyst.[8]

Experimental Protocol:

A mixture of finely powdered anhydrous tetrasodium pyrophosphate, a catalytic amount of sodium iodide, and an excess of ethyl chloride in a solvent such as methyl ethyl ketone is heated in an autoclave at 80-100°C for two hours with agitation.[8] After cooling, the insoluble salts are filtered off, and the solvent and excess ethyl chloride are removed by distillation, leaving the crude TEPP.[8]

Causality of Experimental Choices:

-

Alkali Metal Pyrophosphate: An inexpensive source of the pyrophosphate backbone.

-

Ethyl Chloride: The ethylating agent.

-

Iodide Catalyst: The iodide ion acts as a catalyst by undergoing a Finkelstein-type reaction with ethyl chloride to form the more reactive ethyl iodide in situ, which then reacts with the pyrophosphate salt.

-

Solvent (e.g., Ketone): The solvent is chosen to facilitate the reaction between the solid pyrophosphate and the gaseous/liquid ethyl chloride.

-

Autoclave: The reaction is carried out under pressure to maintain the ethyl chloride in the liquid phase at the reaction temperature.

Reaction Mechanisms and Experimental Workflows

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic protocols and ensuring product purity. The following diagrams illustrate the proposed mechanisms for the key synthetic routes and a general experimental workflow.

Proposed Reaction Mechanisms

Caption: Proposed reaction mechanisms for the synthesis of TEPP.

General Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of TEPP.

Quantitative Data and Characterization

A comparative summary of the different synthetic routes is presented in the table below. It is important to note that yields and specific conditions can vary significantly based on the exact experimental setup and scale.

| Synthesis Method | Key Reactants | Typical Conditions | Reported Yield | Key Advantages | Key Disadvantages |

| Moschnin/de Clermont | Ag₄P₂O₇, C₂H₅I | N/A | N/A | Historical significance | High cost of silver salt |

| Schrader Method | (C₂H₅O)₃PO, POCl₃ | Heat (e.g., 135°C) | Good | Uses readily available materials | Formation of byproducts |

| Woodstock Method | (C₂H₅O)₃PO, P₂O₅ | Heat | Good | High atom economy | Vigorous reaction, difficult to control |

| Acetic Anhydride Method | (C₂H₅O)₃PO, (CH₃CO)₂O | 175-180°C, catalyst | Good | Avoids corrosive HCl | High temperatures required |

| From Diethyl Phosphorochloridate | (C₂H₅O)₂P(O)Cl, H₂O | Controlled conditions | Variable | Can be high yielding | Requires preparation of the chlorophosphate |

| From Ethyl Chloride | Na₄P₂O₇, C₂H₅Cl | 80-100°C, autoclave, catalyst | Good | Uses inexpensive raw materials | Requires high pressure equipment |

Characterization of this compound:

-

Physical Properties: TEPP is a colorless to amber, odorless to faintly sweet-smelling, hygroscopic liquid.[9]

-

Spectroscopic Data:

-

³¹P NMR: The ³¹P NMR spectrum of TEPP shows a characteristic peak for the pyrophosphate linkage. For example, in the reaction of triethyl phosphate with phosphorus pentoxide, a peak at -22.33 ppm is attributed to TEPP.[10]

-

¹H and ¹³C NMR: The NMR spectra would show signals corresponding to the ethyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum of TEPP would be characterized by strong P=O and P-O-C stretching vibrations.

-

-

Purification: Crude TEPP can be purified by vacuum distillation.[8]

Safety and Handling Considerations

This compound is an extremely toxic compound and a potent cholinesterase inhibitor.[9] It can be fatal if swallowed, inhaled, or absorbed through the skin. All handling of TEPP and its precursors must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. In case of exposure, immediate medical attention is required.

Conclusion

The synthesis of this compound has a rich history that mirrors the development of organophosphorus chemistry. From its initial discovery in the mid-19th century to the development of robust industrial processes, the journey of TEPP synthesis showcases the ingenuity of chemists in addressing the need for scalable and cost-effective production methods. While its use as an insecticide has been largely curtailed due to its high toxicity, the study of its synthesis and properties continues to be relevant for understanding the chemistry of pyrophosphates and the historical development of pesticides and chemical warfare agents. This guide provides a foundational understanding for researchers and scientists working in related fields, emphasizing the importance of a thorough knowledge of both the historical context and the detailed technical aspects of chemical synthesis.

References

- Petroianu, G. A. (2015). Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 70(8), 543-549.

- Dickey, J. B., & Coover, Jr., H. W. (1952). U.S. Patent No. 2,600,378. Washington, DC: U.S.

- Petroianu, G. A. (2015). Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. PubMed.

-

Wikipedia contributors. (2023, December 1). Tetraethyl pyrophosphate. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7873, Tetraethyl pyrophosphate. Retrieved January 23, 2026, from [Link].

- The Impact of Tetraethyl Pyrophosphate (TEPP)

- Bellin, R. H., & Filar, L. J. (1958). U.S. Patent No. 2,865,945. Washington, DC: U.S.

- Petroianu, G. A. (2015). Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. PubMed.

- Woodstock, W. H. (1951). U.S. Patent No. 2,552,326. Washington, DC: U.S.

- Steinberg, G. M. (1950). Reactions of Dialkyl Phosphites. Synthesis of Dialkyl Chlorophosphates, Tetraalkyl Pyrophosphates, and Mixed Orthophosphate Esters. Journal of Organic Chemistry, 15(3), 637–647.

- Nelson, T. D., Rosen, J. D., Bhupathy, M., McNamara, J., Sowa, M. J., Rush, C., & Crocker, L. S. (2003).

-

Wikipedia contributors. (2023, May 22). Diethyl phosphorochloridate. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). 31 P-NMR spectrum of the reaction of triethyl phosphate with phosphorus pentoxide (a) 70 • C and (b) 120 • C. Retrieved January 23, 2026, from [Link]

Sources

- 1. Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and purification method and application of triethyl phosphate_Chemicalbook [chemicalbook.com]

- 3. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. US2552326A - Process for producing tetraethyl pyrophosphate - Google Patents [patents.google.com]

- 6. US2600378A - Preparation of tetraethyl pyrophosphate - Google Patents [patents.google.com]

- 7. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 8. US2865945A - Process for the manufacture of tetraethyl pyrophosphate - Google Patents [patents.google.com]

- 9. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tetraethyl Pyrophosphate (TEPP): A Deep Dive into its Mechanism as a Cholinesterase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Tetraethyl pyrophosphate (TEPP), one of the first synthetic organophosphate insecticides, serves as a potent and irreversible inhibitor of cholinesterases, primarily acetylcholinesterase (AChE).[1] This guide provides a comprehensive technical overview of the molecular mechanism underpinning TEPP's inhibitory action. We will explore the chemical properties of TEPP, the kinetics and chemistry of its interaction with the active site of AChE, and the resultant physiological consequences. Furthermore, this document details established experimental protocols for studying cholinesterase inhibition and discusses the principles of therapeutic intervention. Visual diagrams and structured data are provided to facilitate a deeper understanding of this critical toxicological and pharmacological interaction.

Introduction: The Significance of Tetraethyl Pyrophosphate

Tetraethyl pyrophosphate (TEPP) is an organophosphate compound with the chemical formula C8H20O7P2.[1] Historically used as a powerful insecticide and acaricide, its high toxicity to non-target organisms, including humans, has largely led to its replacement by other agents.[2][3] Despite its limited modern application, TEPP remains a crucial subject of study for several reasons. It serves as a classic model compound for understanding the mechanism of action of organophosphate cholinesterase inhibitors, a class of compounds that includes nerve agents and various pesticides.[2] A thorough understanding of TEPP's interaction with acetylcholinesterase provides a foundational knowledge base for the development of novel therapeutics for organophosphate poisoning and for the design of more selective and safer pesticides.

Physicochemical Properties of TEPP

TEPP is a colorless to amber, oily liquid with a faint, fruity odor.[1] It is miscible with water and soluble in most organic solvents. Key chemical identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C8H20O7P2 | [1] |

| Molecular Weight | 290.19 g/mol | [1] |

| CAS Number | 107-49-3 | [4] |

| Appearance | Colorless to amber liquid | [1] |

| SMILES | CCOP(=O)(OCC)OP(=O)(OCC)OCC | [1] |

| InChIKey | IDCBOTIENDVCBQ-UHFFFAOYSA-N | [1] |

The Molecular Mechanism of Cholinesterase Inhibition

The primary target of TEPP is acetylcholinesterase (AChE), a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[2] The inhibition of AChE by TEPP is an irreversible process that occurs in two main stages: the formation of a reversible enzyme-inhibitor complex, followed by the irreversible phosphorylation of the enzyme's active site.[5]

The Cholinergic Synapse and the Role of Acetylcholinesterase

To comprehend the impact of TEPP, it is essential to first understand the normal functioning of a cholinergic synapse.

Figure 1: Diagram of a normal cholinergic synapse.

Irreversible Inhibition by Tetraethyl Pyrophosphate

TEPP disrupts this finely tuned process by covalently modifying the active site of AChE. The mechanism can be broken down as follows:

-

Formation of a Michaelis-like Complex: TEPP initially binds non-covalently to the active site of AChE, forming a reversible enzyme-inhibitor complex.[5]

-

Phosphorylation of the Active Site: The phosphorus atom of TEPP is highly electrophilic and is susceptible to nucleophilic attack by the hydroxyl group of the serine residue (Ser203) in the catalytic triad of the AChE active site. This results in the formation of a stable, covalent diethylphosphoryl-enzyme conjugate and the release of a diethyl phosphate leaving group. This phosphorylation renders the enzyme inactive.

Figure 2: Mechanism of irreversible inhibition of AChE by TEPP.

"Aging" of the Inhibited Enzyme

The phosphorylated AChE can undergo a further, time-dependent dealkylation process known as "aging."[6] This involves the loss of one of the ethyl groups from the diethylphosphoryl moiety, resulting in a more stable, negatively charged monoethylphosphoryl-enzyme conjugate. This aged enzyme is highly resistant to reactivation by nucleophilic agents like oximes.[6][7]

Kinetic Parameters of Inhibition

| Compound | Enzyme Source | IC50 | Source |

| Tetraethyl pyrophosphate (TEPP) | Brain AChE from tropical fish | > 20 µmol·L⁻¹ | [8] |

Note: The reported IC50 value can vary significantly depending on the enzyme source and experimental conditions.

Physiological Consequences of TEPP Poisoning

The irreversible inhibition of AChE by TEPP leads to the accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[2][3] This leads to a complex toxidrome with a wide range of symptoms affecting various organ systems.

-

Muscarinic Effects (SLUDGE/DUMBELS):

-

S alivation, L acrimation, U rination, D efecation, G astrointestinal distress, E mesis[3]

-

D iarrhea, U rination, M iosis, B ronchorrhea/Bronchospasm, E mesis, L acrimation, S alivation

-

-

Nicotinic Effects:

-

Central Nervous System (CNS) Effects:

-

Anxiety, restlessness, confusion, ataxia, convulsions, coma, and respiratory depression.[3]

-

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The following is a detailed protocol for determining the inhibitory potential of a compound like TEPP on AChE activity using the Ellman's method. This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.[9]

Materials

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test inhibitor (e.g., TEPP)

-

96-well microplate

-

Microplate reader

Reagent Preparation

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

ATCI Solution: Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

-

DTNB Solution: Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.

-

Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor (TEPP) in the appropriate solvent.

Assay Procedure

-

Plate Setup:

-

Add 140 µL of phosphate buffer to each well of a 96-well microplate.

-

Add 20 µL of the test inhibitor solution (or solvent for control wells) to the appropriate wells.

-

Add 20 µL of the AChE solution to all wells except the blank.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the ATCI solution and 10 µL of the DTNB solution to all wells simultaneously to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-20 minutes.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Sources

- 1. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. kansashealthsystem.com [kansashealthsystem.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficiency of the removal of tetraethyl pyrophosphate (TEPP) pesticide in water: use of cork granules as a natural adsorbent on acetylcholinesterase activity in neuronal PC12 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Tetraethyl Pyrophosphite

Section 1: Executive Summary & Critical Disambiguation

This guide provides an in-depth analysis of the physical and chemical properties of tetraethyl pyrophosphite (CAS No: 21646-99-1), a versatile organophosphorus reagent. Its utility in modern organic synthesis, particularly in peptide coupling and the phosphonylation of carbonyl compounds, makes a thorough understanding of its characteristics essential for researchers and drug development professionals.

A point of critical importance, which underpins the safe and effective use of this chemical, is the distinction between This compound and its oxidized analogue, tetraethyl pyrophosphate (TEPP) . While structurally similar, their chemical properties and toxicological profiles are vastly different. TEPP is an extremely potent cholinesterase inhibitor and a highly toxic insecticide, whereas this compound serves as a synthetic reagent with moderate irritant properties.[1] Misidentification poses a significant safety risk. The key distinction lies in the oxidation state of the phosphorus atoms: +3 in the pyrophosphite and +5 in the pyrophosphate.

Table 1: Critical Distinctions Between this compound and TEPP

| Feature | This compound | Tetraethyl Pyrophosphate (TEPP) |

| Structure | [(C₂H₅O)₂P]₂O | [(C₂H₅O)₂P(O)]₂O[2] |

| CAS Number | 21646-99-1[1] | 107-49-3[3] |

| Phosphorus State | P(III) | P(V) |

| Primary Use | Chemical reagent (peptide synthesis, phosphonylation) | Insecticide, Acaricide (largely obsolete due to toxicity)[1][3] |

| Toxicity Profile | Irritant to skin, eyes, and respiratory system.[1] | Super toxic; potent cholinesterase inhibitor; fatal if swallowed or in contact with skin.[4] |

Section 2: Physical Properties

This compound is a clear, colorless oil under standard conditions. Its physical properties are summarized below, providing essential data for handling, purification, and reaction setup.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₂₀O₅P₂ | [1] |

| Molecular Weight | 258.19 g/mol | [1] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 79-81 °C @ 1 mmHg | [1] |

| Density | 1.057 g/mL @ 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.434 | [1] |

| Solubility | Sparingly soluble in DMSO and Methanol; slightly soluble in Chloroform. | [1] |

Section 3: Chemical Synthesis & Mechanism

The most common laboratory-scale synthesis of this compound involves the reaction between diethyl phosphite and diethyl phosphorochloridite. This reaction is an excellent example of forming a P-O-P anhydride linkage.

Causality of Experimental Design: The reaction requires a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA), to act as a scavenger for the hydrochloric acid (HCl) byproduct. The removal of HCl is critical as it can catalyze undesirable side reactions, including the disproportionation of the phosphite esters or cleavage of the desired product. The reaction is performed in an inert, anhydrous solvent such as benzene or toluene to prevent hydrolysis of the reactants and product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Section 4: Core Chemical Reactivity

The chemistry of this compound is dominated by the nucleophilic character of the P(III) centers and the lability of the P-O-P anhydride bond.

Oxidation

As a P(III) compound, this compound is susceptible to oxidation. Exposure to common oxidizing agents, or even atmospheric oxygen over time, will convert it to the thermodynamically more stable P(V) analogue, tetraethyl pyrophosphate (TEPP). This transformation is not only a consideration for storage and handling but also represents a potential synthetic route to TEPP under controlled conditions. The oxidation of phosphites is a well-established process in phosphorus chemistry.[5][6]

Hydrolysis

The P-O-P anhydride bond is sensitive to hydrolysis. In the presence of water, the bond is cleaved to yield two equivalents of diethyl phosphite (also known as diethyl hydrogen phosphonate). This reactivity underscores the necessity of using anhydrous conditions during its synthesis and in subsequent reactions where it is used as a reagent. While its P(V) analogue, TEPP, also hydrolyzes, the mechanism and products differ, ultimately yielding phosphoric acid derivatives.[4]

Caption: Proposed hydrolysis pathway of this compound.

Application in Peptide Synthesis

This compound is an effective coupling reagent for the formation of amide (peptide) bonds.[7] It functions by activating the carboxylic acid group of an N-protected amino acid, forming a highly reactive mixed phosphonic-carboxylic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid (or peptide chain), leading to the formation of the peptide bond and releasing diethyl phosphite as a byproduct. The efficiency of such reagents is critical in both solution-phase and solid-phase peptide synthesis.[8][9]

Phosphonylation of Carbonyls

A key application of this compound is in the phosphonylation of aldehydes and ketones. This reaction typically proceeds via the addition of a P-H bond across the C=O double bond, a transformation known as the Pudovik reaction or a related pathway. The pyrophosphite can serve as a precursor to the reactive phosphite species, which adds to the electrophilic carbonyl carbon. The resulting product is an α-hydroxyphosphonate, a valuable class of compounds with applications in medicinal chemistry and materials science.[10]

Caption: General mechanism for the phosphonylation of carbonyls.

Section 5: Spectroscopic & Analytical Characterization

Confirming the identity and purity of this compound is paramount. ³¹P NMR and FT-IR spectroscopy are the primary analytical tools for this purpose.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is the most definitive technique for characterizing organophosphorus compounds. The chemical shift (δ) is highly sensitive to the oxidation state and coordination environment of the phosphorus atom.

-

Expected Chemical Shift: For this compound, the P(III) centers are expected to resonate in the characteristic phosphite region of the ³¹P NMR spectrum, typically far downfield between +120 to +140 ppm .

-

Distinction from TEPP: This provides a clear and unambiguous method to distinguish it from its P(V) oxidation product, tetraethyl pyrophosphate (TEPP), which exhibits a signal in the phosphate region, reported at approximately -22.3 ppm .[11]

-

Purity Assessment: The presence of a signal near -22 ppm would indicate oxidative degradation, while signals in the +5 to +10 ppm range could indicate the presence of the hydrolysis product, diethyl phosphite.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying key functional groups within the molecule.

-

P-O-C Stretching: Strong, broad absorptions in the region of 950-1050 cm⁻¹ are characteristic of P-O-C (alkyl) stretching vibrations.

-

P-O-P Asymmetric Stretch: The anhydride P-O-P linkage is expected to show a characteristic stretching vibration, typically around 900-950 cm⁻¹ .

-

Absence of P=O: Critically, a pure sample of this compound should show no strong absorption band in the 1250-1300 cm⁻¹ region, which is characteristic of the P=O phosphoryl stretch. The appearance of a band in this region is a strong indicator of oxidation to TEPP or hydrolysis to diethyl phosphite.

-

Absence of P-H: The absence of a P-H stretching band (typically 2350-2450 cm⁻¹) confirms it is not the hydrolysis product, diethyl phosphite.

Section 6: Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from established synthetic methods.[1] All operations must be conducted in a fume hood using anhydrous techniques under an inert atmosphere (e.g., Nitrogen or Argon).

-

Apparatus Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.

-

Reagent Charging: In the flask, dissolve diethyl phosphite (1.0 eq) and triethylamine (1.0 eq) in anhydrous benzene (or toluene).

-

Reactant Addition: Charge the dropping funnel with diethyl phosphorochloridite (1.5 eq) dissolved in a small amount of anhydrous benzene.

-

Reaction: While stirring the solution in the flask, add the diethyl phosphorochloridite solution dropwise at a rate that maintains the reaction temperature below 30 °C (cooling with an ice bath may be necessary). A white precipitate of triethylammonium chloride will form.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Workup - Filtration: Filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous solvent.

-

Workup - Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~1 mmHg) to obtain the pure this compound. Collect the fraction boiling at approximately 79-81 °C.[1]

Protocol: Analytical Characterization Workflow

Caption: Analytical workflow for product validation.

Section 7: Safety & Handling

While not possessing the extreme toxicity of TEPP, this compound is a hazardous chemical that must be handled with appropriate precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, well-ventilated area away from oxidizing agents and moisture.

-

Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

The most critical safety protocol is ensuring correct chemical identification. Never assume a container labeled "tetraethyl pyrophosphate" or a similar name contains the P(III) reagent without analytical verification (³¹P NMR is definitive).

References

-

National Center for Biotechnology Information. (n.d.). Tetraethyl pyrophosphate. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraethyl pyrophosphate. Retrieved from [Link]

- Anderson, G. W., & Young, R. W. (1952). This compound as a Reagent for Peptide Syntheses. Journal of the American Chemical Society, 74(20), 5307–5309.

-

Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

-

ResearchGate. (n.d.). 31 P-NMR spectrum of the reaction of triethyl phosphate with phosphorus pentoxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

Feng, T., & Pasek, M. A. (n.d.). Thermal Phosphide Mineral Oxidation Chemistry. The University of Arizona. Retrieved from [Link]

- Google Patents. (n.d.). WO2004024742A1 - Method for the combined production of diethyl phosphite and ethyl chloride.

-

YouTube. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. Leah4sci. Retrieved from [Link]

-

PubMed. (2023). Synthesis of Peptides, Peptide Nucleic Acid Components, and other Biogenic Compounds from a Three-Component Prebiotic Mixture. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved from [Link]

-

National Institutes of Health. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]

-

YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. JoVE. Retrieved from [Link]

-

MDPI. (2022). Oxidative Phosphorus Chemistry Perturbed by Minerals. Retrieved from [Link]

-

YouTube. (2021). Exercise 20.41 (b) - Multi-step Synthesis with Aldehydes and Ketones. Savvy Chemist. Retrieved from [Link]

-

Semantic Scholar. (2022). Activation of Bisulfite with Pyrophosphate-Complexed Mn(III) for Fast Oxidation of Organic Pollutants. Retrieved from [Link]

-

SpectraBase. (n.d.). TETRAETHYL-SYMMETRICAL-MONOTHIOPYROPHOSPHATE - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. MIT. Retrieved from [Link]

-

Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from [Link]

-

ResearchGate. (2005). An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. Retrieved from [Link]

-

National Institutes of Health. (2022). Activation of Bisulfite with Pyrophosphate-Complexed Mn(III) for Fast Oxidation of Organic Pollutants. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-state 31p MAS NMR spectra of pyrophosphate and triphosphate.... Retrieved from [Link]

-

ResearchGate. (2021). Chemical Synthesis of Peptides and Proteins Bearing Base‐Labile Post‐Translational Modifications: Evolution of the Methods in Four Decades. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIETHYL PHOSPHOROCHLORIDATE. Retrieved from [Link]

-

Merck Index. (n.d.). Tetraethyl Pyrophosphate. Retrieved from [Link]

-

MDPI. (2002). Ab Initio Calculations of 31P NMR Chemical Shielding Anisotropy Tensors in Phosphates: Variations Due to Ring Formation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TETRAETHYL PYROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. hou.usra.edu [hou.usra.edu]

- 6. Oxidative Phosphorus Chemistry Perturbed by Minerals [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

- 9. pentelutelabmit.com [pentelutelabmit.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tetraethyl Pyrophosphite (CAS No. 21646-99-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl pyrophosphite, with the CAS number 21646-99-1, is an organophosphorus compound featuring a P(III)-O-P(III) linkage. While it shares a similar nomenclature with the well-known and highly toxic insecticide Tetraethyl pyrophosphate (TEPP, CAS No. 107-49-3), it is crucial to distinguish between these two entities. This compound is a phosphite ester, whereas TEPP is a phosphate ester, a distinction that significantly alters their chemical reactivity and toxicological profiles. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its utility in synthetic chemistry. Due to the limited availability of in-depth studies on this specific compound, this guide will also draw upon established principles of organophosphorus chemistry to provide insights into its reactivity and handling.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is characterized as a colorless oil.[1]

| Property | Value | Reference(s) |

| CAS Number | 21646-99-1 | [1] |

| Molecular Formula | C8H20O5P2 | [1] |

| Molecular Weight | 258.19 g/mol | |

| Density | 1.057 g/mL at 25 °C | [1] |

| Boiling Point | Not available | |

| Appearance | Colorless oil | [1] |

| Chemical Formula | (C2H5O)2POP(OC2H5)2 | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of diethyl phosphite with diethyl phosphorochloridite.

General Reaction Scheme:

Caption: General synthesis of this compound.

Illustrative Experimental Protocol:

This protocol is based on general procedures for the synthesis of pyrophosphites and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diethyl phosphite and triethylamine in an anhydrous solvent such as benzene or toluene.

-

Addition of Reagent: Diethyl phosphorochloridite is added dropwise to the stirred solution at a controlled temperature, typically 0 °C to room temperature, under a nitrogen atmosphere.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy, observing the disappearance of the starting materials and the appearance of the product peak.

-

Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the nucleophilic character of the trivalent phosphorus atoms and the lability of the P-O-P bond.

Hydrolytic Stability

Pyrophosphites are known to be more susceptible to hydrolysis than their pyrophosphate counterparts.[2] The P(III)-O-P(III) bond can be cleaved by water, and this reactivity is influenced by pH.[2] Therefore, this compound should be handled under anhydrous conditions to prevent decomposition.

Applications in Organic Synthesis

1. Peptide Synthesis:

This compound has been utilized as a coupling reagent in peptide synthesis.[3] The mechanism involves the activation of a carboxylic acid by the pyrophosphite, forming a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid, leading to the formation of a peptide bond.[4]

Caption: General mechanism of peptide bond formation.

Illustrative Protocol for Peptide Coupling:

This is a generalized procedure and requires optimization for specific amino acid sequences and scales.

-

Activation: The N-protected amino acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide). This compound is added, along with a tertiary amine base (e.g., N-methylmorpholine or diisopropylethylamine), and the mixture is stirred at a low temperature (e.g., 0 °C) for a short period to form the activated ester.

-

Coupling: The C-protected amino acid or peptide is added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, crystallization, or chromatography.

2. Phosphonylation of Carbonyl Compounds:

This compound can serve as a phosphonylating agent for aldehydes and ketones. This reaction, a variation of the Pudovik or Abramov reaction, results in the formation of α-hydroxyphosphonates. The trivalent phosphorus atom acts as a nucleophile, attacking the electrophilic carbonyl carbon.[5]

Sources

- 1. indiamart.com [indiamart.com]

- 2. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. youtube.com [youtube.com]

- 5. Carbonyl phosphonylation via[1,3]-bifunctional reagents. Probing mechanistic and reactivity features through chemical and isotopic labelling - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Biological Significance of Isothiocyanates, Inspired by the Foundational Discovery of Allyl Isothiocyanate

This guide provides a comprehensive technical overview of the synthesis of isothiocyanates, a class of organosulfur compounds with significant and expanding applications in medicinal chemistry and drug development. We begin by acknowledging the historical context of their discovery, exemplified by the identification of allyl isothiocyanate, the pungent compound responsible for the characteristic flavor of mustard and wasabi. This discovery laid the groundwork for over a century of research into the synthesis and biological activity of this versatile functional group.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols for the preparation of isothiocyanates, and explore the molecular pathways through which these compounds exert their biological effects, particularly in the context of cancer chemoprevention and therapy.

The Isothiocyanate Functional Group: A Gateway to Biological Activity

Isothiocyanates (ITCs) are characterized by the functional group -N=C=S. This moiety is a powerful electrophile, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is central to their biological activity, allowing them to modulate the function of a wide array of cellular targets.

Naturally occurring ITCs are typically found in cruciferous vegetables such as broccoli, cabbage, and mustard greens, where they exist as glucosinolate precursors.[1][2][3] When the plant tissue is damaged, the enzyme myrosinase is released, which hydrolyzes the glucosinolates to produce isothiocyanates.[3][4] For example, sinigrin is the glucosinolate precursor to allyl isothiocyanate.[5]

The biological effects of isothiocyanates are pleiotropic and include potent anti-inflammatory, antioxidant, and antimicrobial properties.[6][7] Of particular interest to the drug development community is their well-documented anticancer activity.[1][8][9] ITCs have been shown to inhibit the growth of cancer cells and reduce the activation of carcinogens.[9][10] They exert these effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1][8]

Synthetic Routes to Isothiocyanates: From Classical Methods to Modern Innovations

The synthesis of isothiocyanates is a mature field, yet one that continues to evolve with the development of more efficient, safer, and environmentally benign methodologies. The primary starting materials for most isothiocyanate syntheses are primary amines.[11]

One of the oldest and most versatile methods for the preparation of isothiocyanates is the reaction of a primary amine with thiophosgene (CSCl₂).[12][13] This reaction is typically high-yielding and proceeds through the formation of an intermediate thiocarbamoyl chloride, which then eliminates hydrogen chloride to afford the isothiocyanate.[14]

Despite its utility, the extreme toxicity and hazardous nature of thiophosgene have driven the development of alternative methods.[15]

Experimental Protocol: General Procedure for the Synthesis of Aryl Isothiocyanates using Thiophosgene

Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

-

Reaction Setup: A solution of the primary aromatic amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a caustic scrubber.

-

Addition of Thiophosgene: A solution of thiophosgene (1.1 eq) in the same solvent is added dropwise to the amine solution at 0 °C with vigorous stirring.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any precipitated amine hydrochloride. The filtrate is concentrated under reduced pressure.

-

Purification: The crude isothiocyanate is purified by vacuum distillation or column chromatography on silica gel.

A widely used and significantly safer alternative to the thiophosgene method involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt.[11] This intermediate is then treated with a desulfurylating agent to yield the isothiocyanate.[11]

A variety of reagents can be employed for the desulfurization step, including p-toluenesulfonyl chloride, bis(trichloromethyl)carbonate (BTC), and hydrogen peroxide.[11] More recent methods have utilized photocatalysis and electrochemistry to achieve this transformation under mild conditions.[16][17]

Mechanism of Isothiocyanate Formation from Dithiocarbamate Salts

The reaction proceeds in two main steps:

-

Formation of the Dithiocarbamate Salt: The primary amine acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is deprotonated by a base (e.g., triethylamine) to form the stable dithiocarbamate salt.

-

Desulfurization: The dithiocarbamate salt is then treated with a reagent that facilitates the elimination of a sulfur atom. For example, with tosyl chloride, the sulfur atom attacks the electrophilic sulfur of the tosyl group, leading to a concerted elimination of the isothiocyanate and p-toluenethiolate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. Release of allyl isothiocyanate from mustard seed meal powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 8. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cbijournal.com [cbijournal.com]

- 15. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

- 16. Isothiocyanate synthesis [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Hydrolysis and Stability of Tetraethyl Pyrophosphite in Aqueous Solution

Introduction: The Significance of Tetraethyl Pyrophosphite Stability

This compound (TEPP), an organophosphate compound with the chemical formula [(C₂H₅O)₂P]₂O, is a potent acetylcholinesterase inhibitor.[1] Its high biological activity necessitates a thorough understanding of its stability, particularly in aqueous environments, which is crucial for applications ranging from drug development to environmental risk assessment. This technical guide provides a comprehensive overview of the hydrolysis and stability of TEPP in aqueous solutions, offering insights into its degradation pathways, the factors influencing its stability, and robust methodologies for its analysis.

This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of TEPP's aqueous chemistry. The information presented herein is synthesized from established scientific literature to provide a reliable and authoritative resource.

Chemical and Physical Properties of this compound

A foundational understanding of TEPP's properties is essential for interpreting its stability profile.

| Property | Value | Source |

| Molecular Formula | C₈H₂₀O₅P₂ | PubChem[2] |

| Molecular Weight | 258.19 g/mol | PubChem[2] |

| Appearance | Colorless to amber liquid | PubChem[3] |

| Solubility in Water | Soluble (decomposes) | PubChem[3] |

| Hygroscopicity | Hygroscopic | NIOSH[4] |

TEPP's miscibility with water, coupled with its susceptibility to decomposition, underscores the importance of carefully controlled conditions in its handling and analysis.[3]

The Hydrolysis of this compound: A Mechanistic Perspective

The primary degradation pathway for TEPP in aqueous solution is hydrolysis, which involves the cleavage of the phosphoanhydride bond. This reaction ultimately yields two molecules of diethyl phosphate.[1]

While direct studies on the hydrolysis mechanism of TEPP are limited, a plausible pathway can be inferred from studies on analogous organophosphate compounds, such as triethyl phosphate (TEP). The hydrolysis of TEP is understood to proceed via a nucleophilic substitution (S_N2) type mechanism at the phosphorus center.[5] In this proposed mechanism for TEPP, a water molecule acts as the nucleophile, attacking one of the phosphorus atoms of the pyrophosphite linkage.

This process is likely subject to catalysis, particularly by acid, which would protonate one of the phosphoryl oxygens, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Factors Influencing the Stability of this compound

The rate of TEPP hydrolysis is significantly influenced by several environmental factors, most notably pH and temperature.

Effect of pH

Therefore, it is reasonable to hypothesize that the hydrolysis of TEPP is subject to both acid and base catalysis, with a region of relative stability at neutral or near-neutral pH.

Conclusion

The stability of this compound in aqueous solution is a critical parameter that dictates its efficacy and environmental impact. This guide has provided a detailed overview of the hydrolysis of TEPP, including its proposed mechanism, the key factors that influence its degradation rate, and a comprehensive protocol for its stability assessment. While further research is needed to fully elucidate the pH-rate profile and the precise catalytic effects of different buffer systems, the information presented here offers a solid foundation for researchers and drug development professionals working with this important organophosphate compound. A thorough understanding and careful control of the factors affecting TEPP's stability are essential for its safe and effective application.

References

-

Vargas Machuca Bueno, O. M., San-Miguel, M. A., & Bertran, C. A. (2022). Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glass. Materials Today Chemistry, 24, 100929. [Link]

-

Wikipedia. (n.d.). Tetraethyl pyrophosphate. Retrieved from [Link]

- Mistry, D., & Powles, N. (2013). The relative hydrolytic reactivities of pyrophosphites and pyrophosphates. Organic & Biomolecular Chemistry, 11(34), 5727–5733.

- Bueno, O. M. V. M., San-Miguel, M. A., & Bertran, C. A. (2021). An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass. Materials Science and Engineering: C, 120, 111759.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88987, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7873, Tetraethyl pyrophosphate. Retrieved from [Link]

- Mistry, D., & Powles, N. (2013). The relative hydrolytic reactivities of pyrophosphites and pyrophosphates. Organic & Biomolecular Chemistry, 11(34), 5727–5733.

- NIOSH. (2015). NIOSH skin notation profile: Tetraethyl pyrophosphate (TEPP). (DHHS (NIOSH)

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88987, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7873, Tetraethyl pyrophosphate. Retrieved from [Link]

Sources

- 1. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdmf.org.br [cdmf.org.br]

Spectroscopic Characterization of Tetraethyl Pyrophosphite: A Technical Guide

Disclaimer: This technical guide provides a detailed overview of the expected spectroscopic properties of tetraethyl pyrophosphite. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, the nuclear magnetic resonance (NMR) and infrared (IR) data presented herein are largely predictive. These predictions are based on established principles of spectroscopy, analysis of structurally analogous compounds, and available literature on organophosphorus chemistry. This guide is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this compound.

Introduction

This compound, with the chemical formula C₈H₂₀O₅P₂, is an organophosphorus compound of significant interest due to its reactive nature and its role as a precursor in the synthesis of other organophosphorus compounds. Its structure features a pyrophosphite backbone with four ethyl ester groups. The accurate characterization of this molecule is paramount for its effective use and for quality control in synthetic processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the molecular structure and purity of this compound. This guide provides a comprehensive discussion of the expected ¹H, ¹³C, and ³¹P NMR and IR spectroscopic data for this compound, alongside detailed experimental protocols for their acquisition.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of diethyl phosphite with diethyl phosphorochloridite in the presence of a tertiary amine base, such as triethylamine, to scavenge the hydrogen chloride byproduct.

Reaction Scheme:

(C₂H₅O)₂P(O)H + (C₂H₅O)₂PCl + (C₂H₅)₃N → (C₂H₅O)₂P-O-P(OC₂H₅)₂ + (C₂H₅)₃N·HCl

This reaction provides a direct route to the pyrophosphite linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and phosphorus nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the methyl (CH₃) and methylene (CH₂) protons of the four equivalent ethyl groups.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~1.2 - 1.4 | Triplet | 12H | ³JHH ≈ 7 Hz | -O-CH₂-CH₃ |

| ~3.9 - 4.2 | Doublet of Quartets (dq) or Multiplet | 8H | ³JHH ≈ 7 Hz, ³JPH ≈ 8-10 Hz | -O-CH₂ -CH₃ |

Interpretation:

-

Methyl Protons (-CH₃): The methyl protons are expected to appear as a triplet in the upfield region of the spectrum due to coupling with the adjacent methylene protons (n+1 rule, where n=2).

-

Methylene Protons (-O-CH₂-): The methylene protons are adjacent to both the methyl group and the phosphorus atom. Therefore, their signal will be split by both the methyl protons (into a quartet) and the phosphorus nucleus (into a doublet). This results in a complex multiplet, often referred to as a doublet of quartets. The three-bond coupling to phosphorus (³JPH) is a characteristic feature of organophosphorus compounds.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show two signals for the two distinct carbon environments in the ethyl groups.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity (with P-coupling) | Assignment |

| ~15 - 17 | Doublet | -O-CH₂-CH₃ |

| ~58 - 62 | Doublet | -O-CH₂ -CH₃ |

Interpretation:

-

The two carbon signals will be split into doublets due to coupling with the phosphorus nucleus. The two-bond coupling (²JPC) for the methylene carbon is typically larger than the three-bond coupling (³JPC) for the methyl carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 512-2048 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Referencing: Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

³¹P NMR Spectroscopy

³¹P NMR is a highly diagnostic technique for organophosphorus compounds. For this compound, a single signal is expected in the proton-decoupled spectrum.

Predicted ³¹P NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ +130 to +140 | Singlet |

Interpretation:

-

The chemical shift of trivalent phosphorus in phosphites is typically found in the downfield region of the ³¹P NMR spectrum. The two phosphorus nuclei in this compound are chemically equivalent, resulting in a single resonance. For comparison, the related tetraethyl pyrophosphate, where phosphorus is in the +5 oxidation state, exhibits a chemical shift around -22.33 ppm. This significant difference in chemical shift is a key indicator of the oxidation state of the phosphorus atoms.

Experimental Protocol for ³¹P NMR Spectroscopy:

-